molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No.: B1279545
CAS No.: 75680-93-2
M. Wt: 226.62 g/mol
InChI Key: ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C8H7ClN4O2 and a molecular weight of 226.62 g/mol This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-pyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with ethyl orthoformate to yield the desired triazolo-pyridazine compound . The reaction conditions often require an inert atmosphere and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridazine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the chlorine atom, which can be exploited for various chemical modifications and applications .

Properties

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461274
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-93-2
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-93-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
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Synthesis routes and methods I

Procedure details

7.04 g of (6-chloro-3-pyridazinyl)hydrazine was dissolved in 70 ml of ethanol; 8.6 ml of diethyl oxalate was added, followed by stirring at room temperature for 16 hours and subsequent refluxing under heating for 1 day. After cooling, the precipitated crystal was washed with diethyl ether and dried to yield 7.32 g of the title compound.
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of compound ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate (1.25 g, 4 mmol) in 10 mL of isopropanol with 0.5 mL of triethylamine was refluxed for 1 h. The solution was evaporated and the residue was washed thoroughly with water to give product ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate as a yellow solid (0.8 g, 67%). LRMS (M+H+) m/z: calcd 227.03; found 227. 1H NMR (300 MHz, CDCl3): δ 8.25-8.22 (d, J=9.6 Hz, 1H), 7.34-7.31 (d, J=9.6 Hz, 1H), 4.64-4.56 (q, 2H), 1.53-1.49 (t, 3H).
Name
ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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